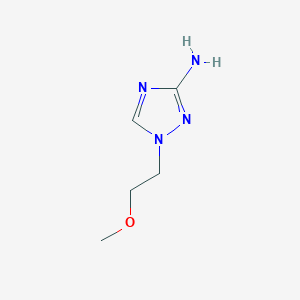

1-(2-méthoxyéthyl)-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is C5H10N4O, with a molecular weight of approximately 130.16 g/mol. The compound features a triazole ring, which is known for its biological activity and is a common scaffold in many pharmaceuticals.

Medicinal Chemistry Applications

Antiparasitic Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antiparasitic properties. For instance, studies have shown that compounds similar to 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro evaluations have demonstrated that certain triazole derivatives possess low toxicity towards mammalian cells while maintaining high selectivity against the parasite .

Anticancer Properties

The triazole scaffold has been extensively studied for its anticancer potential. Compounds with similar structures have shown promise in targeting various cancer types through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, some derivatives have demonstrated IC50 values in the nanomolar range against breast cancer cell lines . The ability to modify the triazole structure allows for the optimization of these compounds for enhanced efficacy and reduced toxicity.

Agricultural Applications

Fungicides

The triazole class of compounds is widely recognized for its antifungal properties. 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can potentially be developed into a fungicide to protect crops from fungal infections. Previous studies have indicated that triazole derivatives can inhibit fungal sterol biosynthesis, making them effective agents against a variety of plant pathogens .

Material Science Applications

Polymer Chemistry

The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research into polymer composites containing triazole derivatives has shown improved thermal stability and mechanical properties. The integration of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine into polymer systems could lead to the development of materials with enhanced performance characteristics .

Table: Summary of Biological Activities of Triazole Derivatives

| Compound | Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-Nitro-1H-1,2,4-triazole | Antiparasitic (T. cruzi) | 0.14 | 146 |

| Diarylmethyl-1H-1,2,4-triazoles | Anticancer (MCF-7 cells) | 0.052 | >100 |

| Triazole-based fungicides | Antifungal | N/A | N/A |

Notable Research Findings

- A study highlighted that certain triazole derivatives showed significant growth inhibition against T. cruzi amastigotes with selectivity indices significantly greater than established treatments .

- Another investigation demonstrated that triazole compounds could induce apoptosis in breast cancer cells while sparing normal cells .

- Research into agricultural applications revealed that triazole fungicides effectively control various fungal diseases in crops without causing harm to beneficial microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazoles.

Mécanisme D'action

The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine

- 1-(2-methoxyethyl)-1H-1,2,4-triazol-5-amine

- 1-(2-methoxyethyl)-1H-1,3,4-triazol-3-amine

Uniqueness

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Overview of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

This compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique substitution pattern of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine contributes to its distinct chemical behaviors and potential therapeutic uses.

Antimicrobial and Antifungal Properties

Research indicates that 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens with promising results:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate Activity | |

| Candida albicans | Effective |

The mechanism underlying these effects often involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably:

- Compounds showed a reduction in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL.

- The strongest anti-inflammatory effects were observed with specific derivatives that had particular substitutions on the triazole ring .

The biological activity of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.

- Receptor Interaction : The compound can bind to specific receptors that modulate cellular responses related to inflammation and infection .

Case Studies

Several studies highlight the efficacy of this compound in different biological contexts:

- Antiparasitic Activity : A study evaluated similar triazole derivatives against Trypanosoma cruzi, showing significant growth inhibition without toxicity to host cells. The selectivity indices were reported to be as high as 1320 for some derivatives .

- Cancer Research : In a recent evaluation of triazole derivatives on cancer cell lines (e.g., MCF-7), compounds demonstrated antiproliferative effects with IC50 values indicating potent activity against tumor cells .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine better, a comparison with structurally similar compounds is essential:

| Compound | Activity Profile |

|---|---|

| 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine | Moderate antifungal activity |

| 1-(2-methoxyethyl)-5-amino-1H-1,2,4-triazole | Enhanced anti-inflammatory effects |

The variations in biological activity among these compounds highlight the importance of specific functional groups and substitution patterns.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXLOABRHVRKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.